Vadadustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [, , , , , , , ]. It functions by stabilizing the HIF complex, leading to the stimulation of endogenous erythropoietin production [, ]. This process increases iron mobilization and red blood cell production []. Vadadustat is currently approved in 36 countries for treating anemia associated with chronic kidney disease (CKD) [].
One method for synthesizing Vadadustat involves a four-step process: * Condensation reaction between 3,5-dichloro-2-picolinic acid and glycine methyl ester hydrochloride.* Catalytic coupling reaction of the obtained methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate with 3-chlorophenylboronic acid.* Methoxy substitution reaction of the resulting methyl N-[5-(3-chlorophenyl)-3-chloropyridyl-2-carbonyl)glycinate with sodium methoxide.* Hydrolysis of the obtained N-[5-(3-chlorophenyl)-3-methoxy pyridyl-2-carbonyl)]glycine to yield Vadadustat [].
This method boasts advantages like short reaction steps, simplified operation, low cost, environmental friendliness, and suitability for industrial production [].
Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [, , , , , , , , , , , , , , , , , , , , , , ]. By inhibiting HIF-PH enzymes, Vadadustat mimics moderate hypoxia, stimulating endogenous erythropoietin production and enhancing iron availability for red blood cell production [, , , , , ]. This process leads to increased hemoglobin levels, effectively addressing anemia in CKD patients [, , , , , , , , , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: